molecular formula C18H24O3 B8497091 Benzoic acid, 2-formyl-, 3,7-dimethyl-6-octenyl ester CAS No. 298712-21-7

Benzoic acid, 2-formyl-, 3,7-dimethyl-6-octenyl ester

Cat. No. B8497091
M. Wt: 288.4 g/mol
InChI Key: CNHCNBVDYPICKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06939835B2

Procedure details

A solution of 7.50 g (50.0 mmol) 2-formylbenzoic acid, 4.88 g (40.0 mmol) 4-dimethyl aminopyridine (DMAP) and 15.60 g (100.0 mmol) citronellol in 75 ml dichloromethane was cooled in an ice bath before addition of a solution of 11.35 g (55.0 mmol) dicyclohexylcarbodiimide (DCC) in 25 ml dichloromethane for 15 min. The reaction medium was maintained with stirring at 0° for 15 min, then at 20° for 48 h. The precipitate formed during the reaction was filtered and the filtrate washed with HCl (10%, 2×) and with a saturated Na2CO3 solution (2×). The organic phase was dried over Na2SO4, concentrated and chromatographed twice (SiO2, ethyl toluene/ethyl acetate 19:1 and SiO2, toluene) to give 2.25 g (16%) 3,7 dimethyl-6-octenyl 2-formylbenzoate in the pure state in the form of a colourless oil.
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
4-dimethyl aminopyridine
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
11.35 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6])=[O:2].[CH3:12][C:13](=[CH:15][CH2:16][CH2:17][CH:18]([CH2:20][CH2:21]O)[CH3:19])[CH3:14].C1(N=C=NC2CCCCC2)CCCCC1>ClCCl>[CH:1]([C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([O:7][CH2:21][CH2:20][CH:18]([CH3:19])[CH2:17][CH2:16][CH:15]=[C:13]([CH3:14])[CH3:12])=[O:6])=[O:2]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(=O)C1=C(C(=O)O)C=CC=C1
Name
4-dimethyl aminopyridine
Quantity
4.88 g
Type
reactant
Smiles
Name
Quantity
15.6 g
Type
reactant
Smiles
CC(C)=CCCC(C)CCO
Name
Quantity
11.35 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring at 0° for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium was maintained
WAIT
Type
WAIT
Details
at 20° for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The precipitate formed during the reaction
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the filtrate washed with HCl (10%, 2×) and with a saturated Na2CO3 solution (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed twice (SiO2, ethyl toluene/ethyl acetate 19:1 and SiO2, toluene)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)C1=C(C(=O)OCCC(CCC=C(C)C)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 15.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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